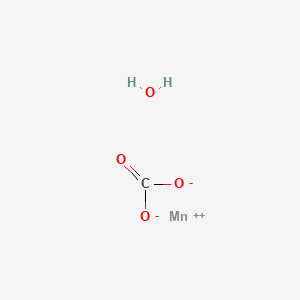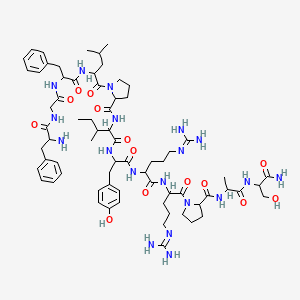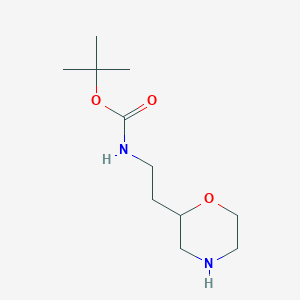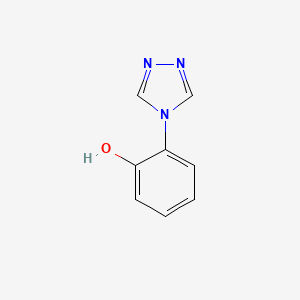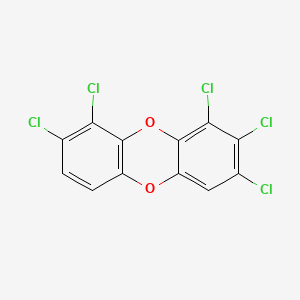
1,2,3,8,9-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Molecular Structure Analysis
The structure of this compound consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . The chemical formula is C12H3Cl5O2 .Chemical Reactions Analysis
This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .Scientific Research Applications
Dioxin Toxicology and Mechanism of Action
Research has elucidated the toxicological profile and mechanism of action of dioxins, including 1,2,3,8,9-Pentachlorodibenzo-p-dioxin. Dioxins act through the aryl hydrocarbon receptor (AhR), mediating a wide range of biological and toxic effects. The International Agency for Research on Cancer (IARC) classified 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a closely related congener, as a human carcinogen based on evidence in animals and limited evidence in humans, supported by mechanistic data (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Environmental and Biological Impact
Dioxins are persistent environmental pollutants that bioaccumulate in the food chain. Studies have shown the bioaccumulation of dioxins in various ecosystems, impacting both wildlife and human health. The World Health Organization (WHO) reevaluated toxic equivalency factors (TEFs) for dioxins, acknowledging their significant environmental and health impact (van den Berg et al., 2006).
Carcinogenicity and Toxic Effects
Dioxins, including this compound, have been extensively studied for their carcinogenic potential. Long-term studies have demonstrated the carcinogenicity of TCDD and related dioxins in animal models, leading to tumors in multiple organs (Huff, Salmon, Hooper, & Zeise, 2004).
Biochemical and Molecular Mechanisms
The biochemical and molecular mechanisms of dioxins have been a focus of research, particularly the role of AhR in mediating dioxin toxicity. Dioxins bind to AhR, leading to changes in gene expression that result in toxicological effects. This mechanism is critical for understanding the wide range of dioxin-induced effects, from carcinogenesis to developmental toxicity (Zhang et al., 2009).
Risk Assessment and Human Health
Epidemiological studies have been conducted to assess the risk associated with dioxin exposure in humans. These studies provide insight into the potential health risks of dioxin exposure, including cancer and developmental effects. Risk assessment models based on these studies help in understanding the impact of dioxins on human health and in formulating regulatory policies (Steenland, Deddens, & Piacitelli, 2001).
Mechanism of Action
Target of Action
The primary target of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin is the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcriptional activator .
Biochemical Pathways
The activation of the AhR by this compound affects several biochemical pathways. These include the pathways involving the enzymes dibenzofuran-4,4a-dioxygenase, 4,4a-dihydroxy-4-hydro-dibenzofuran dehydrogenase, 2,2′,3-trihydroxybiphenyl dioxygenase, and others . The downstream effects of these pathways are still under investigation.
Pharmacokinetics
Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife . Its ADME properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It is known to be involved in cell-cycle regulation . Its toxic effects are mediated through its interaction with the AhR .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a persistent organic pollutant (POP), and its production is regulated in most areas . It can occur as a by-product from various industrial processes, including the manufacture of organochlorides, the bleaching of paper, and waste treatment . Natural sources such as volcanoes and forest fires can also release it into the environment .
Safety and Hazards
Properties
IUPAC Name |
1,2,3,8,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZAVNIADYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074094 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-18-3 | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
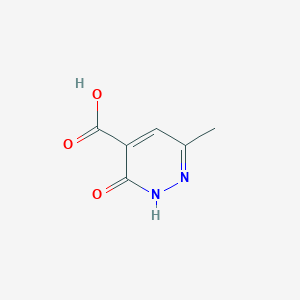
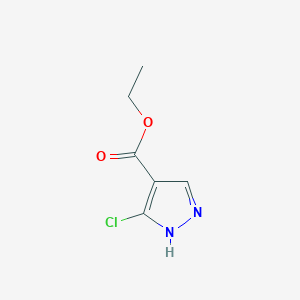
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
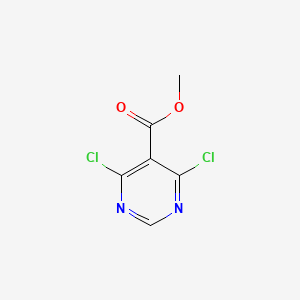
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
